2-Phenylpyrimidine-4,6-diol
Overview
Description
Synthesis Analysis
The synthesis of phenylpyrimidine derivatives, including compounds similar to 2-Phenylpyrimidine-4,6-diol, often involves multicomponent reactions that allow for the efficient assembly of the pyrimidine core. For example, the synthesis of 4-amino-5-cyano-6-phenylpyrimidines from 2-amino-1,1-dicyano-2-phenylethene showcases the versatility of nitriles in constructing the pyrimidine nucleus through reactions with N,N-dimethylformamide dimethylacetal (Mittelbach & Junek, 1980).
Molecular Structure Analysis
Molecular structure analysis of phenylpyrimidine derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography studies, such as those conducted on cyclopalladated derivatives of phenylpyrimidines, provide detailed insights into the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of their structure-activity relationships (Caygill, Hartshorn, & Steel, 1990).
Chemical Reactions and Properties
Phenylpyrimidine derivatives undergo various chemical reactions that are influenced by their unique molecular structure. The ability of these compounds to participate in hydrogen bonding and their reactivity towards nucleophiles are notable. For instance, transformations at the amino group of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine lead to the formation of N-acyl derivatives and substituted quinazolines, demonstrating the compound's versatile reactivity (Harutyunyan et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. These properties are essential for determining the compound's suitability for various applications. Studies on similar compounds highlight the importance of crystal structure analysis in predicting the physical behavior of phenylpyrimidines (Sąsiadek et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards different chemical reagents, are pivotal for its chemical behavior and potential applications. The synthesis and characterization of 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate reveal the influence of substituents on the pyrimidine ring's reactivity and highlight the compound's potential for further functionalization (Stolarczyk et al., 2018).
Scientific Research Applications
GPR119 Agonists for Antidiabetic Effects : Novel 4-amino-2-phenylpyrimidine derivatives, including 2-Phenylpyrimidine-4,6-diol derivatives, have been synthesized and evaluated as GPR119 agonists. These compounds have shown promising results in improving glucose tolerance and preserving pancreatic β-cell function in diabetic mice, demonstrating their potential in antidiabetic therapy (Negoro et al., 2012).
Crystal Structure Analysis : The crystal structure of fenclorim, a 4,6-dichloro-2-phenylpyrimidine derivative, has been studied. This research provides insights into the molecular structure and interactions, which is crucial for the development of herbicides and related applications (Kwon et al., 2015).
Synthesis of Pyridine-Based Ligands : this compound derivatives have been used to synthesize pyridine-based ligands for supramolecular chemistry, illustrating their versatility in the synthesis of complex organic molecules (Schubert & Eschbaumer, 1999).
Cyclopalladation of Phenylpyrimidines : Phenylpyrimidines, including this compound derivatives, have been used in the synthesis of cyclopalladated compounds. These compounds have potential applications in organometallic chemistry and catalysis (Caygill et al., 1990).
Fluorescence Properties and Metal Ion Recognition : this compound derivatives have been studied for their fluorescence properties and efficiency in sensing metal ions like zinc, which is important in the development of chemical sensors and biomarkers (Wu et al., 2008).
COX-2 Inhibitors for Therapeutic Applications : Derivatives of this compound have been explored as selective COX-2 inhibitors, highlighting their potential in developing anti-inflammatory drugs (Becker, 2003).
Luminescent Lanthanide Frameworks : Lanthanide-2-phenylpyrimidine-carboxylate frameworks have been synthesized, showing characteristic red or green emission. These compounds have applications in photoluminescence and materials science (Jia et al., 2014).
Anticancer Agents : Phenylpyrimidine derivatives, including those based on this compound, have shown effective antitumor activities. These compounds provide a basis for further research as anticancer agents (Bo et al., 2018).
Adenosine Receptor Antagonists for Parkinson's Disease : Carbamate substituted 2-amino-4,6-diphenylpyrimidines, related to this compound, have been evaluated as dual adenosine receptor antagonists. They show potential as therapeutic agents in the treatment of Parkinson's disease (Robinson et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Phenylpyrimidine-4,6-diol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with medium-chain fatty acid-sensing receptors such as GPR84 . These interactions are primarily hydrophobic and involve the formation of hydrogen bonds, which stabilize the compound within the active site of the enzyme or receptor. The compound’s ability to form stable complexes with these biomolecules underpins its biochemical significance.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GPR84 can lead to the activation of pro-inflammatory pathways in immune cells such as monocytes, macrophages, and neutrophils . This activation results in increased cytokine secretion and chemotaxis, highlighting the compound’s role in modulating immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an agonist for GPR84, binding to the receptor and inducing a conformational change that activates downstream signaling pathways . This activation can lead to enzyme inhibition or activation and changes in gene expression, which are critical for its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism is crucial for its biological activity and can influence its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters and proteins can affect its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s biological effects and can determine its efficacy in different cellular contexts.
properties
IUPAC Name |
4-hydroxy-2-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDXDRUHQKVYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286860 | |
Record name | 2-phenylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13566-71-7 | |
Record name | 13566-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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